

Elmycin D: A Spectroscopic and Mechanistic Overview

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Compound of Interest

Compound Name: *Elmycin D*

Cat. No.: *B12365856*

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Introduction

Elmycin D is a member of the angucycline class of antibiotics, produced by *Streptomyces cellulosae* ssp. *griseocarnatus*. Angucyclines are a significant group of polyketide natural products known for their diverse biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth look at the spectroscopic characteristics of **Elmycin D** and the mechanistic pathways underlying its cytotoxic action. While specific, raw spectroscopic data for **Elmycin D** is not widely published, this document compiles representative data for the angucyclinone core structure based on closely related analogs, alongside detailed experimental protocols for their characterization.

Spectroscopic Data

The structural elucidation of angucyclinones like **Elmycin D** relies heavily on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of the molecule. For **Elmycin D** ($C_{19}H_{16}O_4$), the expected monoisotopic mass can be precisely calculated and matched with experimental data.

Table 1: Representative High-Resolution Mass Spectrometry Data for an Angucyclinone Core.

Ion Type	Calculated m/z	Observed m/z
[M+H]⁺	325.1076	325.1074
[M+Na] ⁺	347.0895	Not Reported

| [M-H]⁻ | 323.0919 | Not Reported |

Note: The observed m/z value is representative for a compound with the same molecular formula as **Elmycin D**, as reported for similar angucyclinones[1].

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complex, polycyclic structure of **Elmycin D**. The chemical shifts are indicative of the electronic environment of each proton and carbon atom, respectively.

Table 2: Representative ¹H NMR Spectroscopic Data for an Angucyclinone Core (in DMSO-d₆).

Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-1	~2.50	m	
H-2	~2.90	m	
H-3	~4.50	m	
H-4	~7.80	d	~8.0
H-5	~7.50	t	~7.5
H-6	~7.90	d	~8.0
H-9	~7.20	d	~7.5
H-10	~7.60	t	~7.8
H-11	~7.30	d	~7.5

| 3-CH₃ | ~1.20 | d | ~6.5 |

Note: These are approximate chemical shifts for the core angucyclinone structure based on published data for related compounds[1][2][3].

Table 3: Representative ¹³C NMR Spectroscopic Data for an Angucyclinone Core (in DMSO-d₆).

Position	Chemical Shift (δ, ppm)
C-1	~198.0
C-2	~45.0
C-3	~68.0
C-4	~135.0
C-4a	~130.0
C-5	~120.0
C-6	~136.0
C-6a	~115.0
C-7	~185.0
C-7a	~118.0
C-8	~160.0
C-9	~119.0
C-10	~137.0
C-11	~124.0
C-11a	~133.0
C-12	~182.0
C-12a	~114.0
C-12b	~145.0

| 3-CH₃ | ~21.0 |

Note: These are approximate chemical shifts for the core angucyclinone structure based on published data for related compounds[2].

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the characterization of angucyclinone antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** NMR spectra are typically recorded on a high-field spectrometer, such as a 500 or 600 MHz instrument.
- **¹H NMR:** One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **¹³C NMR:** One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.
- **2D NMR:** A suite of two-dimensional NMR experiments is essential for complete structural assignment. This includes:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the polycyclic framework.

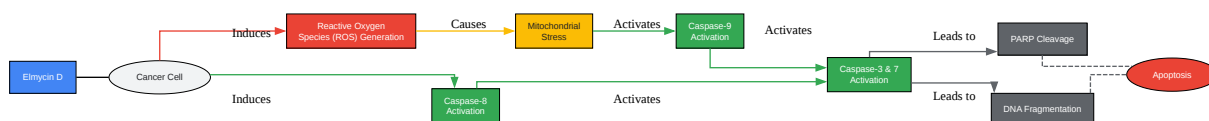
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
- Ionization: Electrospray ionization (ESI) is a common technique for angucyclinones, as it is a soft ionization method that typically produces the protonated molecule $[M+H]^+$ or other adducts with minimal fragmentation.
- Data Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition of the parent ion, which is then used to confirm the molecular formula.

Cytotoxic Signaling Pathway

Angucycline antibiotics, including likely **Elmycin D**, exert their cytotoxic effects primarily through the induction of apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of intracellular events leading to programmed cell death.



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Caption: Apoptotic pathway induced by angucycline antibiotics.

The proposed mechanism for **Elmycin D**'s cytotoxicity begins with its interaction with cancer cells, leading to a significant increase in intracellular ROS. This oxidative stress disrupts mitochondrial function, a key event in the intrinsic apoptotic pathway, which in turn activates initiator caspase-9. Concurrently, the extrinsic pathway may also be activated, leading to the activation of caspase-8. Both initiator caspases converge to activate the executioner caspases, caspase-3 and caspase-7. These activated caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and ultimately lead to the fragmentation of DNA, which are hallmark events of apoptosis.

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